molecular formula C14H19N5O2 B2500616 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 2034207-67-3

5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2500616
CAS No.: 2034207-67-3
M. Wt: 289.339
InChI Key: QMXBIAOHNPQQQT-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazole ring

Mechanism of Action

Target of Action

This compound contains a pyrazole ring, which is a common structural motif in many bioactive compounds . Pyrazole derivatives have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels . .

Mode of Action

Pyrazole derivatives often work by binding to their targets and modulating their activity The exact nature of this interaction and the resulting changes would depend on the specific target involved

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets The downstream effects of these interactions can vary widely, from changes in signal transduction to alterations in metabolic processes

Result of Action

The molecular and cellular effects of the compound’s action are not clearly defined in the available literature. The effects would likely depend on the specific targets and pathways involved. Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the oxazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-7-13(17-16-9)19-5-3-11(4-6-19)15-14(20)12-8-10(2)21-18-12/h7-8,11H,3-6H2,1-2H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBIAOHNPQQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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